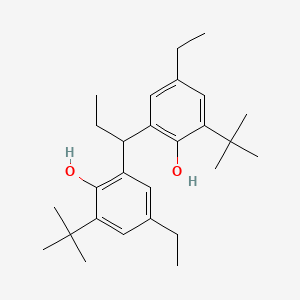
Phenol, 2,2'-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] is an organic compound with the molecular formula C25H36O2. It is a type of bisphenol, characterized by the presence of two phenol groups connected by a propylidene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] typically involves the reaction of 2,6-di-tert-butylphenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol groups to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation and crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Used as a stabilizer in plastics, rubber, and other materials to enhance their durability and lifespan.
作用机制
The antioxidant properties of Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] are attributed to its ability to donate hydrogen atoms from the phenol groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
相似化合物的比较
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
- Phenol, 2-(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. The presence of the propylidene bridge and the ethyl groups contribute to its stability and effectiveness as an antioxidant.
生物活性
Phenol, 2,2'-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-], commonly known as Antioxidant 425 or AO 425, is a synthetic phenolic compound widely used as an antioxidant in various industrial applications. Its chemical formula is C25H36O2 with a molecular weight of 368.55 g/mol. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and preventing oxidative stress. In various studies, Antioxidant 425 has demonstrated significant antioxidant activity. For instance:
- DPPH Scavenging Assay : The compound exhibited a high percentage of DPPH radical scavenging activity, indicating its potential to neutralize free radicals effectively.
- Hydrogen Peroxide Scavenging : It showed considerable activity in scavenging hydrogen peroxide, further supporting its role as an antioxidant.
Anti-inflammatory Activity
The anti-inflammatory potential of Antioxidant 425 has been explored in various cellular models. In RAW264.7 macrophage cells:
- Cytokine Production : At concentrations of 50 and 100 µg/mL, the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The compound's ability to modulate inflammatory pathways suggests its utility in managing inflammatory diseases.
Antimicrobial Activity
Antioxidant 425 also exhibits antimicrobial properties against various pathogens:
- Bacterial Activity : The compound was effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 25 to 50 mg/mL.
- Fungal Activity : It demonstrated antifungal activity with MIC values similar to those observed for bacterial strains.
Study on Antioxidant Properties
A study conducted by researchers evaluated the antioxidant efficacy of Antioxidant 425 in food preservation. The results indicated that the addition of this compound significantly reduced lipid peroxidation in stored food products, enhancing their shelf life and safety.
In Vivo Studies on Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, administration of Antioxidant 425 resulted in a marked reduction in paw edema compared to control groups. This suggests potential therapeutic applications in inflammatory conditions.
属性
CAS 编号 |
748158-86-3 |
|---|---|
分子式 |
C27H40O2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)propyl]-4-ethylphenol |
InChI |
InChI=1S/C27H40O2/c1-10-17-13-20(24(28)22(15-17)26(4,5)6)19(12-3)21-14-18(11-2)16-23(25(21)29)27(7,8)9/h13-16,19,28-29H,10-12H2,1-9H3 |
InChI 键 |
IJPADKAWBSKDLL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(CC)C2=C(C(=CC(=C2)CC)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















